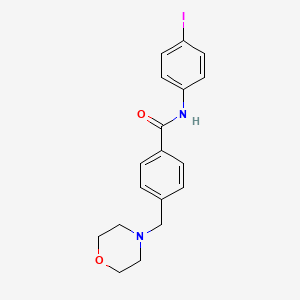

HIF-1 inhibitor-4

Description

The exact mass of the compound N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide is 422.04913 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFBYPLMJZJZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIF-1 Inhibitor PX-478

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension, a hallmark of the tumor microenvironment. Its alpha subunit, HIF-1α, is tightly regulated and its stabilization under hypoxic conditions drives the expression of numerous genes involved in tumor progression, angiogenesis, metastasis, and metabolic reprogramming. Consequently, inhibition of the HIF-1 signaling pathway represents a compelling strategy for cancer therapy. PX-478, a small molecule inhibitor, has demonstrated potent antitumor activity in a variety of preclinical cancer models. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of PX-478, detailing its effects on HIF-1α at the transcriptional, translational, and post-translational levels. This document includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action of PX-478

PX-478 exerts its inhibitory effect on HIF-1α through a multi-pronged approach, targeting various stages of the HIF-1α lifecycle. This ensures a robust suppression of HIF-1 activity, independent of the tumor's pVHL or p53 status[1][2]. The primary mechanisms of action are:

-

Inhibition of HIF-1α Translation: The most significant contribution to the reduction of HIF-1α protein levels by PX-478 is its ability to inhibit the translation of HIF-1α mRNA.[1][2] This effect is particularly pronounced under hypoxic conditions where the translation of most proteins is suppressed, while HIF-1α translation is maintained.[1]

-

Reduction of HIF-1α mRNA Levels: PX-478 has been shown to decrease the steady-state levels of HIF-1α mRNA in cancer cells under both normoxic and hypoxic conditions.

-

Inhibition of HIF-1α Deubiquitination: To a lesser extent, PX-478 also impedes the deubiquitination of HIF-1α, leading to an accumulation of polyubiquitinated HIF-1α, thereby marking it for proteasomal degradation.

These combined actions result in a significant decrease in the nuclear accumulation of HIF-1α, leading to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF), and subsequent inhibition of tumor growth and angiogenesis.

Quantitative Data Summary

The inhibitory effects of PX-478 on HIF-1α and cancer cell proliferation have been quantified across various cell lines and conditions.

Table 1: IC50 Values for HIF-1α Protein Inhibition by PX-478

| Cell Line | Cancer Type | Condition | IC50 (µM) |

| PC-3 | Prostate Cancer | Hypoxia | 3.9 ± 2.0 |

| MCF-7 | Breast Cancer | Hypoxia | 4.0 ± 2.0 |

| HT-29 | Colon Cancer | Hypoxia | 19.4 ± 5.0 |

| Panc-1 | Pancreatic Cancer | Hypoxia | 10.1 ± 1.9 |

| BxPC-3 | Pancreatic Cancer | Hypoxia | 15.3 ± 4.8 |

| PC-3 | Prostate Cancer | Normoxia | 2.5 ± 1.2 |

| Panc-1 | Pancreatic Cancer | Normoxia | 3.2 ± 1.2 |

| DU 145 | Prostate Cancer | Normoxia | ~40-50 |

| C6 Glioma | Glioma | Hypoxia | 49.2 |

Data sourced from

Table 2: Cell Growth Inhibition by PX-478

| Cell Line | Cancer Type | Condition | IC50 (µM) |

| MCF-7 | Breast Cancer | Normoxia | ~25 |

| MCF-7 | Breast Cancer | Hypoxia | ~20 |

| HT-29 | Colon Cancer | Normoxia | ~30 |

| HT-29 | Colon Cancer | Hypoxia | ~25 |

| PC-3 | Prostate Cancer | Normoxia | ~15 |

| PC-3 | Prostate Cancer | Hypoxia | ~10 |

| PC3 | Prostate Cancer | Normoxia | 17 |

| PC3 | Prostate Cancer | Hypoxia | 16 |

| DU 145 | Prostate Cancer | Normoxia | 35 |

| DU 145 | Prostate Cancer | Hypoxia | 22 |

Data sourced from

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the HIF-1 signaling pathway and the points of intervention by PX-478.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Caption: Multi-level inhibition of HIF-1α by PX-478.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of PX-478. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot Analysis of HIF-1α Protein Levels

This protocol is used to determine the effect of PX-478 on the expression of HIF-1α protein in cancer cells.

Materials:

-

Cancer cell lines (e.g., PC-3, MCF-7, HT-29)

-

PX-478

-

Cell culture medium and supplements

-

Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Loading control primary antibody (e.g., β-actin, Lamin A/C)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of PX-478 for a specified duration (e.g., 16-24 hours) under normoxic or hypoxic conditions.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in HIF-1α protein levels.

Caption: Experimental workflow for Western Blot analysis.

HIF-1 Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene under the control of a hypoxia-responsive element (HRE).

Materials:

-

Cancer cell lines

-

PX-478

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Transfection: Co-transfect the cancer cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After allowing the cells to recover from transfection, treat them with different concentrations of PX-478 under normoxic or hypoxic conditions for a defined period (e.g., 16 hours).

-

Cell Lysis: Wash the cells and lyse them according to the luciferase assay system protocol.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of HIF-1 transcriptional activity by PX-478.

Caption: Experimental workflow for HIF-1 reporter gene assay.

In Vivo Xenograft Tumor Growth Study

This protocol assesses the antitumor efficacy of PX-478 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for xenograft implantation

-

PX-478 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer PX-478 or vehicle to the respective groups according to a predetermined schedule and dosage (e.g., daily oral or intraperitoneal injections).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the mean tumor volume ± SEM for each group over time to assess the effect of PX-478 on tumor growth.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for HIF-1α and proliferation markers).

Caption: Workflow for an in vivo xenograft tumor growth study.

Conclusion

PX-478 is a potent and selective inhibitor of HIF-1α with a well-defined, multi-level mechanism of action. By simultaneously targeting the transcription, translation, and post-translational stability of HIF-1α, PX-478 effectively abrogates the HIF-1 signaling pathway, leading to significant antitumor effects in a broad range of cancer models. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers working to further understand and exploit the therapeutic potential of HIF-1 inhibition in oncology. The independence of its mechanism from pVHL and p53 status further highlights its potential as a broadly applicable anticancer agent.

References

An In-depth Technical Guide on the Putative Target Binding Site of HIF-1 Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments and a key target in cancer therapy. HIF-1 inhibitor-4, also identified as Compound 1 in seminal research, has emerged as a molecule of interest for its ability to modulate the HIF-1 pathway. This technical guide synthesizes the currently available data on this compound, focusing on its mechanism of action, putative target binding site, and the experimental methodologies used for its characterization. While the direct molecular target of this compound remains to be definitively elucidated, this document provides a comprehensive overview of existing knowledge to guide further research and drug development efforts.

Introduction

The hypoxia-inducible factor-1 (HIF-1) signaling cascade is a central regulator of cellular responses to hypoxia, playing a pivotal role in angiogenesis, glucose metabolism, and cell survival.[1] The HIF-1 transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded, preventing the formation of the active HIF-1 complex. In hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β, leading to the transcription of target genes.[2] Dysregulation of the HIF-1 pathway is a hallmark of various solid tumors, making it an attractive target for therapeutic intervention.[3]

This compound is a small molecule that has been identified as an inhibitor of the HIF-1 pathway.[4] This guide provides a detailed examination of its known characteristics and the experimental foundations of our current understanding.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the HIF-1 pathway by 50%.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC50 | 560 nM | U251 | Reporter gene assay with a VEGF promoter driving placental alkaline phosphatase (PLAP) expression. |

Mechanism of Action

Current evidence indicates that this compound reduces the levels of the HIF-1α protein without altering the corresponding mRNA levels. This suggests that the inhibitor acts at a post-transcriptional level, either by inhibiting the translation of HIF-1α mRNA or by promoting the degradation of the HIF-1α protein.

HIF-1α Signaling Pathway and Potential Inhibition Points

The regulation of HIF-1α is a multi-step process, offering several points for therapeutic intervention. The following diagram illustrates the canonical HIF-1α signaling pathway and highlights potential mechanisms through which an inhibitor like this compound might act.

Caption: HIF-1α signaling pathway and potential points of inhibition.

Experimental Methodologies

To fully characterize the binding site and mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols are based on standard methodologies in the field and are essential for elucidating the inhibitor's function.

HIF-1 Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1 in a cellular context.

-

Objective: To determine the IC50 of this compound on HIF-1 transcriptional activity.

-

Cell Line: U251 human glioblastoma cells stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., placental alkaline phosphatase (PLAP) or luciferase).

-

Protocol:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 1 hour.

-

Induce hypoxia by placing the plate in a hypoxic chamber (e.g., 1% O2) for 16-24 hours. A normoxic control plate should be maintained at 21% O2.

-

Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

-

Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay).

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Western Blot Analysis of HIF-1α Protein Levels

This method is used to directly assess the effect of the inhibitor on the levels of the HIF-1α protein.

-

Objective: To confirm that this compound reduces HIF-1α protein levels.

-

Cell Line: Any cancer cell line known to express HIF-1α under hypoxic conditions (e.g., U251, HeLa, MCF-7).

-

Protocol:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with this compound at various concentrations for 1 hour.

-

Induce hypoxia for 4-6 hours.

-

Harvest the cells and prepare whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantitative PCR (qPCR) for HIF-1α mRNA Levels

This experiment is crucial to determine if the inhibitor affects the transcription of the HIF1A gene.

-

Objective: To verify that this compound does not alter HIF-1α mRNA levels.

-

Cell Line: Same as for Western blot analysis.

-

Protocol:

-

Treat cells with this compound and induce hypoxia as described for the Western blot protocol.

-

Isolate total RNA from the cells using a suitable kit (e.g., RNeasy).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for HIF1A and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative expression of HIF1A mRNA.

-

Proposed Experimental Workflow for Target Identification

The direct binding partner of this compound is currently unknown. The following workflow outlines a strategy to identify its molecular target.

Caption: Workflow for identifying the direct target of this compound.

Conclusion and Future Directions

This compound is a potent modulator of the HIF-1 pathway, acting to reduce the cellular levels of HIF-1α protein. While its precise molecular target and the specifics of its binding site are yet to be determined, the available data provide a solid foundation for further investigation. The experimental protocols and workflow outlined in this guide offer a clear path forward for researchers to fully elucidate the mechanism of action of this promising inhibitor. Future studies should focus on target identification and validation, which will be critical for the rational design of more potent and selective second-generation inhibitors and for advancing our understanding of HIF-1α regulation.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and cell lines.

References

- 1. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Geldanamycin on HIF-1α Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of the Hsp90 inhibitor, geldanamycin, on the stability of Hypoxia-Inducible Factor-1α (HIF-1α). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Concept: HIF-1α Stability and Its Regulation

Hypoxia-Inducible Factor-1 (HIF-1) is a crucial transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia). It is a heterodimer composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit. The stability of HIF-1α is the primary determinant of HIF-1 activity.

Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α by prolyl hydroxylase domain enzymes (PHDs). This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α, which can then dimerize with HIF-1β, translocate to the nucleus, and activate the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of a wide range of client proteins, including HIF-1α. Hsp90 binds to and stabilizes HIF-1α, protecting it from VHL-independent degradation pathways.

Geldanamycin's Effect on HIF-1α Stability: Quantitative Analysis

Geldanamycin, a benzoquinone ansamycin, is a potent inhibitor of Hsp90. By binding to the ATP-binding pocket of Hsp90, geldanamycin disrupts its chaperone function, leading to the degradation of its client proteins. Studies have shown that geldanamycin treatment leads to a significant decrease in the stability of HIF-1α.

To illustrate the expected outcome of such an experiment, the following table summarizes hypothetical quantitative data from a cycloheximide (CHX) chase assay, a common method to determine protein half-life. In this hypothetical experiment, cells are treated with CHX to inhibit new protein synthesis, and the levels of existing HIF-1α are monitored over time in the presence and absence of geldanamycin.

| Time (minutes) | HIF-1α Level (Control) (% of initial) | HIF-1α Level (Geldanamycin) (% of initial) |

| 0 | 100 | 100 |

| 15 | 75 | 40 |

| 30 | 50 | 15 |

| 60 | 25 | <5 |

| 120 | <5 | <5 |

This table represents expected results based on the literature and is for illustrative purposes.

Experimental Protocols

Cycloheximide (CHX) Chase Assay for HIF-1α Half-Life Determination

This protocol is a generalized procedure for determining the half-life of HIF-1α and can be adapted for specific cell lines and experimental conditions.

Materials:

-

Cell culture medium

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Geldanamycin or other HIF-1 inhibitor stock solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Gel imaging system

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Induce HIF-1α expression by exposing cells to hypoxic conditions (e.g., 1% O₂) for 4-6 hours.

-

Treat the cells with cycloheximide (final concentration typically 10-100 µg/mL) to inhibit protein synthesis. Simultaneously, treat one set of cells with the HIF-1 inhibitor (e.g., geldanamycin) and another with a vehicle control.

-

Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

-

Plot the normalized HIF-1α levels against time to determine the protein's half-life.

In Vivo Ubiquitination Assay

This protocol outlines a general method to assess the ubiquitination status of HIF-1α.

Materials:

-

Cells transfected with expression vectors for HA-tagged ubiquitin and the protein of interest (HIF-1α).

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide)

-

Antibody for immunoprecipitation (anti-HIF-1α)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (anti-HA and anti-HIF-1α)

Procedure:

-

Co-transfect cells with plasmids encoding HA-tagged ubiquitin and HIF-1α.

-

Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitate endogenous or overexpressed HIF-1α using a specific antibody.

-

Capture the immune complexes with Protein A/G agarose beads.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated HIF-1α and an anti-HIF-1α antibody to confirm the immunoprecipitation of the target protein. An increase in the high molecular weight smear of HA-positive bands in the HIF-1α immunoprecipitate indicates increased ubiquitination.

Co-Immunoprecipitation (Co-IP) of HIF-1α and VHL

This protocol is for investigating the interaction between HIF-1α and VHL.

Materials:

-

Cell lysate

-

Antibody against HIF-1α or VHL for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (anti-HIF-1α and anti-VHL)

Procedure:

-

Prepare cell lysates from cells under conditions where the interaction is expected to occur (e.g., normoxia for HIF-1α-VHL interaction).

-

Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-HIF-1α) overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the co-immunoprecipitated proteins from the beads.

-

Analyze the eluates by Western blotting using antibodies against both proteins of interest (HIF-1α and VHL) to confirm their interaction.

Visualizing the Pathways and Workflows

Signaling Pathway of HIF-1α Degradation

References

The Role of HIF-1 Inhibitor-4 in Hypoxia Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a hallmark of various pathological conditions, including solid tumors and ischemic diseases. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor-1 (HIF-1) transcription factor. HIF-1 is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized, leading to the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. The critical role of HIF-1 in disease progression has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of a specific small molecule, HIF-1 inhibitor-4, and its role in the hypoxia signaling pathway.

This compound: A Profile

This compound, also identified as compound 1 in seminal research, is a potent small molecule inhibitor of the HIF-1 pathway.[1] It is a benzanilide derivative that has demonstrated significant activity in cellular assays.

Mechanism of Action

This compound exerts its inhibitory effect on the HIF-1 signaling pathway by reducing the cellular levels of the HIF-1α protein.[1] Notably, this reduction in protein level occurs without affecting the transcription of the HIF1A gene, suggesting a post-transcriptional mechanism of action.[1] The precise molecular target and the exact mechanism by which it leads to the reduction of HIF-1α protein are still under investigation, but it is known to disrupt the accumulation of HIF-1α that is characteristic of the hypoxic response.

Quantitative Data

The inhibitory potency of this compound and its analogs has been quantified using a cell-based reporter assay. The following table summarizes the key quantitative data available for this compound.

| Compound | IC50 (nM) | Assay System | Cell Line | Notes |

| This compound (Compound 1) | 560 | Placental Alkaline Phosphatase (PLAP) reporter gene under the control of a VEGF promoter. | U251 (human glioblastoma) | Reduces HIF-1α protein level without affecting its mRNA level. |

Signaling Pathway

The following diagram illustrates the canonical hypoxia signaling pathway and the point of intervention for this compound. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In the absence of oxygen (hypoxia), PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription. This compound disrupts this pathway by reducing the levels of HIF-1α protein.

Caption: Hypoxia signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods and are representative of the techniques employed in the field.

HIF-1 Reporter Gene Assay (Placental Alkaline Phosphatase - PLAP)

This assay is used to quantify the transcriptional activity of HIF-1. It utilizes a reporter gene, in this case, placental alkaline phosphatase (PLAP), under the control of a promoter containing hypoxia response elements (HREs), often from the Vascular Endothelial Growth Factor (VEGF) gene.

Experimental Workflow:

Caption: Workflow for the HIF-1 Reporter Gene Assay.

Detailed Methodology:

-

Cell Culture: U251 cells stably expressing the VEGF promoter-driven PLAP reporter gene are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Hypoxic Induction: The plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours.

-

Sample Collection: After incubation, the cell culture supernatant, which contains the secreted PLAP, is collected.

-

PLAP Assay: A chemiluminescent substrate for alkaline phosphatase (e.g., CDP-Star) is added to the supernatant according to the manufacturer's instructions.[2]

-

Measurement: The luminescence is measured using a microplate luminometer.

-

Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated using a suitable dose-response curve fitting model.

Western Blot Analysis for HIF-1α Protein Levels

This technique is used to determine the effect of this compound on the amount of HIF-1α protein in cells.

Experimental Workflow:

Caption: Workflow for Western Blot analysis of HIF-1α.

Detailed Methodology:

-

Cell Culture and Treatment: Cells (e.g., U251) are cultured and treated with this compound as described for the reporter gene assay.

-

Hypoxic Induction: Cells are exposed to hypoxic conditions for a period sufficient to induce HIF-1α stabilization (typically 4-6 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[3] Cell lysates are cleared by centrifugation.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 7.5% gel.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: The membrane is incubated with a chemiluminescent HRP substrate, and the signal is detected using an imaging system.

-

Analysis: The intensity of the HIF-1α band is quantified and normalized to a loading control (e.g., β-actin or α-tubulin) to determine the relative protein levels.

Conclusion

This compound is a promising small molecule that effectively targets the hypoxia signaling pathway by reducing the levels of HIF-1α protein. Its potency, as demonstrated by its nanomolar IC50 value, makes it a valuable tool for researchers studying the role of HIF-1 in various diseases and a potential starting point for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other HIF-1 inhibitors. As our understanding of the intricacies of the hypoxia signaling pathway continues to grow, targeted inhibitors like this compound will play an increasingly important role in the development of next-generation therapies for cancer and ischemic diseases.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Efficacy of the HIF-1 Inhibitor RX-0047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of RX-0047, an antisense oligonucleotide inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The data and protocols presented are synthesized from preclinical studies to facilitate further research and development of this potential cancer therapeutic.

Core Concepts: HIF-1α Inhibition by RX-0047

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and is associated with aggressive tumor progression and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor HIF-1.[1] HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[2] Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β, leading to the transcriptional activation of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[3]

RX-0047 is a 20-mer phosphorothioate antisense oligonucleotide (ASO) designed to directly inhibit the expression of HIF-1α.[2] Its mechanism of action is based on binding to the mRNA of HIF-1α, leading to a reduction in both HIF-1α mRNA and protein levels. This targeted inhibition of HIF-1α is a promising strategy for cancer therapy.

Quantitative Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of RX-0047 from preliminary studies.

Table 1: In Vitro Cytotoxicity of RX-0047 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HME50-T | Mammary Epithelial | Data not explicitly stated in abstract |

| MDA-MB-231 | Breast Adenocarcinoma | Data not explicitly stated in abstract |

| Panc-1 | Pancreatic Cancer | Data not explicitly stated in abstract |

| PC-3 | Prostate Cancer | Data not explicitly stated in abstract |

| A549 | Lung Cancer | Data not explicitly stated in abstract |

Note: While the study states that all cell lines were sensitive to RX-0047 at concentrations of 10 nM and higher, the precise IC50 values were presented in a table within the full publication which is not available in the provided search results.

Table 2: In Vivo Efficacy of RX-0047 in a Xenograft Mouse Model

| Animal Model | Cancer Cell Line | Treatment Dose | Outcome |

| Xenograft Mouse Model | A549 (Lung) & PC-3 (Prostate) | 30 mg/kg | Inhibition of lung metastasis and reduced tumor size in flank models. |

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the efficacy of RX-0047.

In Vitro Cell Viability Assay

This protocol is for determining the cytotoxic effects of RX-0047 on various cancer cell lines.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549, Panc-1, PC-3, MDA-MB-231, and HME50-T) in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Plating:

-

One day prior to treatment, seed the cells in 6-well plates at a density of 2.5 × 10⁴ cells per well.

-

-

Transfection with RX-0047:

-

Prepare different concentrations of RX-0047.

-

Use a transfection agent like Lipofectamine 2000 to introduce RX-0047 into the cells. Follow the manufacturer's instructions for the formation of antisense oligonucleotide-lipid complexes.

-

Treat the cells with varying concentrations of RX-0047 for 4 hours. Include a control group treated with the transfection agent alone.

-

-

Incubation and Analysis:

-

After the 4-hour transfection period, replace the medium with fresh culture medium.

-

Incubate the cells for 72 hours under hypoxic conditions.

-

Following incubation, count the number of viable cells using a cell counter or a viability assay (e.g., MTT or trypan blue exclusion).

-

Calculate the percentage of inhibition of cell growth compared to the control group.

-

Determine the IC50 value, which is the concentration of RX-0047 that inhibits cell growth by 50%.

-

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α mRNA Expression

This protocol is to quantify the reduction in HIF-1α mRNA levels following treatment with RX-0047.

-

Cell Treatment:

-

Treat cancer cell lines with RX-0047, a sense control, and a mismatch control oligonucleotide as described in the in vitro protocol.

-

-

RNA Extraction:

-

After the desired treatment period, harvest the cells and extract total RNA using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using a SYBR® Green-based assay and primers specific for human HIF-1α. A housekeeping gene (e.g., β-actin or HPRT) should be used as an internal control for normalization.

-

The amplification conditions should be optimized, but a general protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Analyze the real-time PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in HIF-1α mRNA expression in RX-0047-treated cells compared to controls.

-

Western Blot Analysis for HIF-1α Protein Expression

This protocol is to assess the reduction in HIF-1α protein levels after RX-0047 treatment.

-

Sample Preparation:

-

Treat cells with RX-0047 as described in the in vitro protocol.

-

To induce HIF-1α expression, expose the cells to hypoxic conditions (e.g., 1-5% O2) or treat with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or desferrioxamine (DFO).

-

Lyse the cells quickly in a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. For optimal results, nuclear extracts are recommended as stabilized HIF-1α translocates to the nucleus.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (10-50 µg) per lane on an SDS-polyacrylamide gel (SDS-PAGE).

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and image the blot.

-

Use a loading control antibody (e.g., β-actin or α-tubulin) to ensure equal protein loading.

-

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the antitumor efficacy of RX-0047 in a mouse model.

-

Cell Preparation:

-

Harvest cancer cells (e.g., A549 or PC-3) that have been engineered to express a reporter gene like luciferase for in vivo imaging.

-

Resuspend the cells in a suitable medium, such as a 1:1 mixture of HBSS and Matrigel, to a final concentration appropriate for injection.

-

-

Tumor Inoculation:

-

Anesthetize immunodeficient mice (e.g., nude or NSG mice).

-

Inject the cell suspension (e.g., 200 µL) subcutaneously into the flank of each mouse.

-

-

Treatment Protocol:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer RX-0047 at a dose of 30 mg/kg. The route of administration (e.g., intraperitoneal or intravenous) should be optimized. The control group should receive a vehicle control.

-

-

Tumor Monitoring and Analysis:

-

Monitor tumor growth regularly using a caliper to measure tumor dimensions.

-

If using luciferase-expressing cells, perform bioluminescence imaging (BLI) to quantify tumor development.

-

At the end of the study, euthanize the mice and excise the tumors for ex vivo imaging and histological analysis.

-

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Mechanism of RX-0047 Action.

Experimental Workflow

Caption: Preclinical Evaluation Workflow.

References

HIF-1 inhibitor-4 CAS number and supplier

An In-depth Technical Guide to HIF-1 Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Compound Name: this compound CAS Number: 333357-56-5

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels. It is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). In normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Overexpression of HIF-1α is a common feature of solid tumors and is associated with poor prognosis, making it an attractive target for cancer therapy.

This compound is a potent small molecule inhibitor of the HIF-1 pathway.[1] It has been shown to reduce HIF-1α protein levels without affecting its mRNA levels, suggesting it acts at a post-transcriptional level.[1][2][3]

Physicochemical and Bioactivity Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 333357-56-5 | |

| Molecular Formula | C₁₈H₁₉IN₂O₂ | |

| Molecular Weight | 422.26 g/mol | |

| IC₅₀ | 560 nM | |

| Mechanism of Action | Reduces HIF-1α protein level without affecting mRNA level |

Suppliers

This compound is available from various chemical suppliers for research purposes.

| Supplier | Catalog Number |

| MedChemExpress | HY-153017 |

| TargetMol | T67767 |

| Immunomart | T67767 |

| CliniSciences | T67767 |

| MOLNOVA | M35970 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, based on standard laboratory practices. The initial identification and characterization of this compound were described by Nagao S, et al. in Bioorganic & Medicinal Chemistry, 2014.

HIF-1 Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1.

Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter containing multiple copies of the HRE. Inhibition of the HIF-1 pathway results in a decrease in the expression of the reporter gene, which can be measured quantitatively.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., U251, ME-180, or HCT116) stably transfected with an HRE-reporter construct are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well or 384-well plates and treated with various concentrations of this compound or vehicle control (e.g., DMSO).

-

Hypoxic Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O₂) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) to stabilize HIF-1α.

-

Lysis and Reporter Assay: After incubation, cells are lysed, and the reporter enzyme activity is measured using a commercially available kit and a luminometer or spectrophotometer.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for HIF-1α Protein Levels

This technique is used to determine the effect of the inhibitor on the protein levels of HIF-1α.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α. The amount of HIF-1α protein is then detected and quantified.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound and induced with hypoxia or a hypoxia-mimetic as described above.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 10-50 µg) are loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk in TBST) and then incubated with a primary antibody against HIF-1α overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as β-actin, should be used to normalize the results.

Vascular Endothelial Growth Factor (VEGF) ELISA

This assay measures the secretion of VEGF, a key downstream target of HIF-1, from cells.

Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of VEGF in the cell culture supernatant.

Methodology:

-

Sample Collection: After treating cells with this compound and inducing hypoxia, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A 96-well plate pre-coated with a capture antibody specific for human VEGF is used.

-

Standards and collected supernatants are added to the wells and incubated.

-

The plate is washed, and a biotin-conjugated detection antibody is added.

-

After another incubation and wash, a streptavidin-HRP conjugate is added.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

-

Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated, and the concentration of VEGF in the samples is determined by interpolation.

Signaling Pathways and Workflows

The following diagrams illustrate the HIF-1 signaling pathway and a typical experimental workflow for evaluating HIF-1 inhibitors.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions, and the point of intervention for this compound.

Caption: A typical experimental workflow for the evaluation of this compound.

References

- 1. Synthesis and structure-activity relationships of novel, potent, orally active hypoxia-inducible factor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Unraveling the Function of HIF-1 Inhibitor-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core functions and experimental validation of HIF-1 inhibitor-4 (CAS No. 333357-56-5), a potent small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization, serving as a vital resource for researchers in oncology, angiogenesis, and ischemia.

Core Mechanism of Action

This compound functions by reducing the cellular levels of the HIF-1α protein, a key subunit of the HIF-1 transcription factor. Notably, this inhibitory action occurs at the post-transcriptional level, as the compound does not affect the mRNA levels of HIF-1α.[1][2][3] This suggests that this compound either enhances the degradation of the HIF-1α protein or inhibits its translation. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, cell survival, and metabolism. By decreasing HIF-1α protein levels, this compound effectively blocks these downstream signaling pathways.

Quantitative Data Summary

The inhibitory potency and in vitro efficacy of this compound have been quantified in various studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC50 | 560 nM | U251 human glioblastoma | Inhibition of HIF-1 activity measured by a placental alkaline phosphatase (PLAP) reporter gene assay under the control of a VEGF promoter. | |

| IC50 | Lower than Propranolol and Rapamycin | iHemEC (immortalized hemangioma-derived endothelial cells) | Inhibition of cell viability. |

Signaling Pathway

This compound disrupts the canonical HIF-1 signaling pathway by targeting the HIF-1α subunit. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Caption: HIF-1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize this compound.

HIF-1 Reporter Gene Assay (VEGF-PLAP)

This assay quantifies the inhibitory effect of a compound on HIF-1 transcriptional activity.

Objective: To determine the IC50 value of this compound.

Cell Line: U251 human glioblastoma cells stably transfected with a reporter plasmid containing the placental alkaline phosphatase (PLAP) gene under the control of the vascular endothelial growth factor (VEGF) promoter, which contains hypoxia response elements (HREs).

Methodology:

-

Cell Seeding: Seed U251-VEGF-PLAP cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a predefined period (e.g., 24 hours) under hypoxic conditions (e.g., 1% O2). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

PLAP Activity Measurement: Add a chemiluminescent substrate for PLAP to each well.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.

Caption: Workflow for HIF-1 Reporter Gene Assay.

Western Blot Analysis for HIF-1α Protein Levels

This method is used to qualitatively and semi-quantitatively assess the effect of this compound on the levels of HIF-1α protein.

Objective: To confirm that this compound reduces HIF-1α protein levels.

Cell Line: A suitable cancer cell line known to express HIF-1α under hypoxia (e.g., U251, HeLa, or HepG2).

Methodology:

-

Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at various concentrations for a specified time under hypoxic conditions (1% O2). Include normoxic and hypoxic vehicle-treated controls.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel (e.g., 8%).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize the HIF-1α signal to the loading control.

Caption: Workflow for Western Blot Analysis of HIF-1α.

Conclusion

This compound is a valuable tool for studying the roles of the HIF-1 signaling pathway in various pathological conditions. Its well-defined mechanism of action and potent inhibitory activity make it a strong candidate for further investigation in preclinical and potentially clinical settings. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize and further explore the therapeutic potential of this compound.

References

Methodological & Application

Application Note: In Vitro Assay Protocols for HIF-1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator crucial for the cellular response to low oxygen (hypoxia).[1] It is a heterodimeric protein composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[2][3] In well-oxygenated (normoxic) conditions, HIF-1α is rapidly hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][5] Under hypoxic conditions, PHD activity is suppressed, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This active HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, metabolic adaptation, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).

The overexpression of HIF-1α is a common feature in solid tumors, where it promotes tumor growth and metastasis. This makes the HIF-1 signaling pathway a prime target for the development of novel cancer therapeutics. This document provides detailed protocols for a suite of in vitro assays designed to identify and characterize inhibitors of the HIF-1 pathway.

HIF-1 Signaling Pathway

The following diagram illustrates the core mechanism of HIF-1α regulation under normoxic and hypoxic conditions, highlighting the key intervention point for inhibitors.

Caption: HIF-1 signaling pathway under normoxia and hypoxia.

Experimental Assays and Workflow

A multi-assay approach is recommended for robust characterization of HIF-1 inhibitors. The general workflow involves treating cultured cells with the test compound, inducing hypoxia, and then measuring inhibition at different levels of the pathway: HIF-1 transcriptional activity, HIF-1α protein levels, target gene expression, and downstream functional outputs.

Caption: General experimental workflow for testing HIF-1 inhibitors.

Detailed Experimental Protocols

Protocol 1: HIF-1 Transcriptional Activity (HRE-Luciferase Reporter Assay)

This assay quantitatively measures the transcriptional activity of the HIF-1 complex. It is ideal for primary screening.

Materials:

-

Human cancer cell line stably transfected with an HRE-luciferase reporter construct (e.g., HCT-116-HRE-Luc).

-

Complete cell culture medium (e.g., RPMI 1640 + 10% FBS).

-

This compound and control compounds (e.g., Topotecan).

-

Cobalt Chloride (CoCl₂) or other hypoxia-inducing agent.

-

Solid white, clear-bottom 96-well plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed HRE-luciferase reporter cells into a 96-well plate at a density of 10,000-20,000 cells per well in 90 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound and control compounds. Add 10 µL of the 10x compound solution to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

-

Hypoxia Induction:

-

Chemical: Add CoCl₂ to a final concentration of 100 µM to all wells except for the normoxia control wells.

-

Gaseous: Place the plate in a hypoxic chamber set to 1% O₂, 5% CO₂, and 94% N₂.

-

-

Incubation: Incubate the plate for 16-18 hours at 37°C.

-

Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of luciferase reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

-

Measure luminescence using a plate reader.

Data Analysis:

-

Normalize the luminescence signal of treated wells to the vehicle-treated hypoxia control.

-

Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: HIF-1α Protein Stabilization (Western Blot)

This assay directly visualizes the effect of an inhibitor on the accumulation of HIF-1α protein.

Materials:

-

Human cancer cell line (e.g., HeLa, PC-3).

-

6-well tissue culture plates.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescence substrate.

Procedure:

-

Cell Culture and Treatment: Seed 2.5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for 1 hour.

-

Hypoxia Induction: Induce hypoxia for 4-6 hours using a hypoxic chamber (1% O₂) or chemical inducers.

-

Cell Lysis (Critical Step): Perform this step quickly on ice. HIF-1α degrades within minutes under normoxia.

-

Aspirate medium and wash cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Load 30-50 µg of total protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary anti-HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody for loading control.

-

Data Analysis:

-

Perform densitometry analysis on the bands using software like ImageJ.

-

Normalize the HIF-1α band intensity to the corresponding β-actin band.

-

Compare the normalized intensity in treated samples to the hypoxia control.

Protocol 3: HIF-1 Target Gene Expression (RT-qPCR)

This assay measures changes in the mRNA levels of HIF-1 target genes like VEGFA or CA9.

Materials:

-

Cells, plates, compounds, and hypoxia setup as in Protocol 2.

-

RNA isolation kit (e.g., RNeasy Mini Kit).

-

cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase).

-

SYBR Green PCR Master Mix.

-

qPCR instrument.

-

Primers for target genes (VEGFA, CA9) and a housekeeping gene (ACTB, HPRT).

Procedure:

-

Cell Treatment: Follow steps 1 and 2 from Protocol 2, using a 12-24 hour hypoxia induction time.

-

RNA Isolation: Aspirate medium and lyse cells directly in the well using the buffer from the RNA isolation kit. Purify total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Set up qPCR reactions in triplicate, containing cDNA template, SYBR Green Master Mix, and forward/reverse primers for a target gene or housekeeping gene.

-

Run the reaction on a qPCR instrument using a standard thermal cycling program.

-

Data Analysis:

-

Calculate the ΔCt for each sample (CtTarget Gene - CtHousekeeping Gene).

-

Calculate the ΔΔCt (ΔCtTreated Sample - ΔCtHypoxia Control).

-

Determine the fold change in gene expression using the 2-ΔΔCt method.

Protocol 4: Secreted VEGF Protein Quantification (ELISA)

This assay provides a functional readout of HIF-1 pathway activity by measuring the secreted protein product of a key target gene.

Materials:

-

Cells, plates, compounds, and hypoxia setup as in Protocol 2.

-

Human VEGF ELISA kit.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Cell Treatment and Supernatant Collection: Follow steps 1 and 2 from Protocol 2, using a 24-hour hypoxia induction.

-

After incubation, carefully collect the cell culture supernatant from each well into microfuge tubes.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells.

-

ELISA: Perform the VEGF ELISA on the clarified supernatant according to the kit manufacturer's instructions. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

-

Absorbance Reading: Measure the absorbance at 450 nm.

Data Analysis:

-

Generate a standard curve using the recombinant VEGF standards provided in the kit.

-

Calculate the concentration of VEGF (pg/mL) in each sample by interpolating from the standard curve.

-

Compare VEGF concentrations from inhibitor-treated wells to the hypoxia control.

Data Presentation

Quantitative results from the described assays can be summarized to compare the potency and mechanism of action of test compounds.

| Assay Type | Endpoint Measured | This compound (IC₅₀) | Known Inhibitor (Control) |

| HRE-Luciferase Reporter Assay | Inhibition of HIF-1 Transcriptional Activity | 1.5 µM | 0.8 µM |

| Western Blot Densitometry | Reduction of HIF-1α Protein Level | ~50% reduction at 2 µM | ~70% reduction at 1 µM |

| RT-qPCR (VEGFA) | Inhibition of Target Gene mRNA Expression | 2.2 µM | 1.1 µM |

| VEGF ELISA | Inhibition of Secreted VEGF Protein | 2.5 µM | 1.3 µM |

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of HIF-1 pathway inhibitors. A primary screen using the HRE-reporter assay can efficiently identify active compounds. Subsequent secondary assays, including Western blotting for HIF-1α stabilization, RT-qPCR for target gene expression, and ELISA for downstream protein secretion, are essential to confirm the mechanism of action and functional consequences of inhibition. This multi-tiered approach ensures the confident identification and validation of novel therapeutic candidates targeting the HIF-1 pathway.

References

- 1. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novusbio.com [novusbio.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for HIF-1 Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis. In many solid tumors, the HIF-1 pathway is constitutively active and is associated with tumor progression and resistance to therapy, making it an attractive target for cancer drug development.

HIF-1 inhibitor-4 (CAS No. 333357-56-5) is a small molecule inhibitor of the HIF-1 pathway. It has been shown to reduce the protein levels of HIF-1α without affecting its mRNA levels, suggesting that it acts at a post-transcriptional level.[1][2]

Mechanism of Action

This compound functions by decreasing the accumulation of the HIF-1α protein.[1][2] Under hypoxic conditions, this leads to a reduction in the formation of the active HIF-1 transcription factor complex, thereby inhibiting the expression of HIF-1 target genes such as Vascular Endothelial Growth Factor (VEGF). The precise molecular target of this compound in the protein regulatory cascade of HIF-1α is a subject of ongoing research.

Signaling Pathway

The HIF-1 signaling pathway is a critical cellular response to low oxygen levels. The following diagram illustrates the key events in this pathway and the point of intervention for HIF-1 inhibitors.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Researchers should use this information as a starting point for their own experimental design and optimize the conditions for their specific cell lines and assay systems.

| Parameter | Cell Line | Value | Assay Description |

| IC50 | U-251 MG (human glioblastoma) | 560 nM | Inhibition of HIF-1 signaling measured by a VEGF promoter-driven placental alkaline phosphatase (PLAP) reporter gene assay.[1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.22 mg of the inhibitor (MW: 422.26 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Induction of Hypoxia in Cell Culture

A. Using a Hypoxia Chamber/Incubator:

-

Culture cells to the desired confluency (typically 70-80%) in standard cell culture plates or flasks.

-

Place the cell culture plates/flasks into a modular incubator chamber or a tri-gas incubator.

-

Set the oxygen level to 1-2% O₂, 5% CO₂, and the balance with N₂.

-

Incubate the cells for the desired duration (e.g., 4-24 hours) to induce HIF-1α expression.

B. Using a Chemical Inducer (e.g., Cobalt Chloride - CoCl₂):

-

Culture cells to the desired confluency.

-

Prepare a fresh stock solution of CoCl₂ in sterile water or PBS.

-

Treat the cells with a final concentration of 100-200 µM CoCl₂ in the cell culture medium. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for 4-24 hours under normoxic conditions (standard incubator with 5% CO₂) to induce HIF-1α expression.

Western Blot Analysis of HIF-1α Expression

This protocol is designed to assess the effect of this compound on the protein levels of HIF-1α.

Caption: Experimental workflow for Western blot analysis of HIF-1α.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for a specified duration (e.g., 1-4 hours) before inducing hypoxia.

-

Induce hypoxia for 4-8 hours as described in Protocol 2.

-

After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE on an 8% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the HIF-1α band intensity to a loading control such as β-actin or α-tubulin.

Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)

This protocol determines the effect of this compound on cell viability under both normoxic and hypoxic conditions.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate one set of plates under normoxic conditions and another set under hypoxic conditions for 24-72 hours.

-

After the treatment period, perform an MTT or SRB assay according to the manufacturer's instructions to determine cell viability.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value of the inhibitor under both conditions.

VEGF Secretion Assay (ELISA)